molecular formula C19H23N5O2 B15116410 5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole

5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole

Cat. No.: B15116410
M. Wt: 353.4 g/mol
InChI Key: LGYMBXZNPINNMV-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole is a complex organic molecule featuring multiple fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole typically involves multi-step organic synthesis. The key steps include:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the octahydropyrrolo[3,4-c]pyrrole core: This step often involves cyclization reactions, which may require catalysts and specific temperature conditions.

    Coupling of the two ring systems: This is usually done via a carbonylation reaction, where the carbonyl group acts as a linker.

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism of action can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidine derivatives
  • Imidazole-containing compounds

Uniqueness

The uniqueness of 5-methyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,2-oxazole lies in its complex fused ring structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C19H23N5O2/c1-11-6-17(22-26-11)19(25)24-9-13-7-23(8-14(13)10-24)18-15-4-3-5-16(15)20-12(2)21-18/h6,13-14H,3-5,7-10H2,1-2H3

InChI Key

LGYMBXZNPINNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C

Origin of Product

United States

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